6-Chloro-3-methyl-1-benzofuran
Overview
Description
6-Chloro-3-methyl-1-benzofuran is a chemical compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The chloro and methyl substituents on the benzofuran core can significantly influence the compound's reactivity and physical properties, making it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies that introduce functional groups at specific positions on the core structure. For instance, a related compound, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, was synthesized through a one-pot reaction involving 4-chlorophenol and a methylsulfinyl precursor, followed by desulfurization and acylation steps . Similarly, other benzofuran derivatives, such as 5-ethyl-2-methyl-3-methylsulfinyl-1-benzofuran, were prepared by oxidation reactions using reagents like 3-chloroperbenzoic acid . These methods highlight the versatility of synthetic approaches in modifying the benzofuran scaffold.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the orientation of substituents around the core benzofuran ring. For example, in some compounds, the methyl group of the methylsulfinyl substituent is positioned opposite to the oxygen atom of the benzofuran unit . The orientation and dihedral angles between substituents and the benzofuran plane can influence the overall molecular conformation and are crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Benzofuran derivatives undergo various chemical reactions that are influenced by the substituents present on the core structure. Chlorination reactions, as seen in the synthesis of 1-(1-benzofuran-2-yl)-2-chloroethanone, are common for introducing chloro groups . The presence of functional groups like methylsulfinyl allows for further chemical transformations, such as oxidation or substitution reactions, which can be used to derive more complex benzofuran compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are closely related to their molecular structure. Crystallographic studies reveal that these compounds often exhibit aromatic π–π stacking interactions and C–H⋯O contacts, which can stabilize the crystal structure and influence the compound's solid-state properties . The presence of halogen atoms, such as chlorine, can lead to halogen bonding, which is another factor that can affect the compound's physical properties and its interactions with other molecules .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Compounds : 6-Chloro-3-methyl-1-benzofuran derivatives have been synthesized and characterized for various applications. For example, a study conducted by Xia et al. (2011) involved the synthesis of new compounds from a marine endophytic fungus, exhibiting antitumor and antimicrobial activities (Xia et al., 2011).
- Crystal Structure Analysis : Research by Choi et al. (2009) focused on the crystal structure of a related compound, providing insights into its molecular arrangement and potential interactions (Choi et al., 2009).
Biochemical Applications
- Antimicrobial Activity : Lunkad et al. (2015) synthesized new chalcones and Schiff bases containing benzofuran, including derivatives of 6-Chloro-3-methyl-1-benzofuran, to explore their antimicrobial properties (Lunkad et al., 2015).
- β-Amyloid Aggregation Inhibition : Choi et al. (2003) synthesized a benzofuran derivative as a potent inhibitor of β-amyloid aggregation, a crucial factor in Alzheimer's disease (Choi et al., 2003).
Material Science and Chemical Engineering
- Electrochemical Synthesis : A study by Moghaddam et al. (2006) demonstrated the electrochemical synthesis of new benzofuran derivatives, highlighting the versatile applications of 6-Chloro-3-methyl-1-benzofuran in electrochemical processes (Moghaddam et al., 2006).
Photophysical Studies
- Solvatochromic and Computational Methods : Maridevarmath et al. (2019) investigated novel benzofuran-3-acetic acid hydrazide derivatives for their photophysical properties, a field that directly implicates derivatives of 6-Chloro-3-methyl-1-benzofuran in the development of new luminescence materials (Maridevarmath et al., 2019).
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
properties
IUPAC Name |
6-chloro-3-methyl-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJFWCVQJOZCDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576214 | |
Record name | 6-Chloro-3-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methyl-1-benzofuran | |
CAS RN |
30343-35-2 | |
Record name | 6-Chloro-3-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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